molecular formula C17H19ClN4O2 B2835361 1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 2034564-22-0

1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2835361
CAS No.: 2034564-22-0
M. Wt: 346.82
InChI Key: GAGJNYWGLMWDAU-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea is a compound of significant interest for early-stage oncology research, designed based on a pyridazinone scaffold known to target protein arginine methyltransferase 5 (PRMT5). This compound is hypothesized to function as a potential inhibitor of the PRMT5-binding motif (PBM) interaction. PRMT5 plays a central role in cellular homeostasis by catalyzing symmetric dimethylation of arginine residues on histones and spliceosome proteins, functions that are often dysregulated in cancers . By potentially competing with substrate adaptor proteins like pICln and RIOK1 for binding to a site on PRMT5 distal from its catalytic pocket, this class of inhibitors may offer a novel mechanism to selectively disrupt a subset of PRMT5's oncogenic functions without directly competing for its S-adenosylmethionine (SAM) cofactor binding site . This mechanism is distinct from that of catalytic PRMT5 inhibitors and is particularly relevant for investigating vulnerabilities in MTAP-deleted cancers, such as certain glioblastomas and pancreatic tumors, where this genetic alteration creates a synthetic lethal dependency on the PRMT5 methylosome . Consequently, this urea-based pyridazinone compound provides researchers with a valuable chemical tool to probe the biology of PBM-dependent PRMT5 activities and to explore new therapeutic strategies for selective epigenetic modulation in cancer models.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-5-1-12(2-6-14)11-20-17(24)19-9-10-22-16(23)8-7-15(21-22)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGJNYWGLMWDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogous compounds, focusing on structural features, synthetic routes, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea Pyridazinone-urea hybrid 4-Chlorobenzyl, cyclopropyl Hypothesized to target enzymes or receptors via urea H-bonding; cyclopropyl may enhance metabolic stability.
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18) Triazine-piperidine-urea hybrid 2-Oxaadamantyl, methylamino-triazine Demonstrated kinase inhibition (e.g., JAK/STAT pathways); bulky 2-oxaadamantyl group improves selectivity but reduces solubility. Synthesized using DIPEA in DCM .
Ectylurea (95-04-5) Simple urea None (unsubstituted urea) Historically used as a sedative; lacks complex substituents, leading to weaker target affinity and rapid clearance.
Edaravone (5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) Pyrazolone Methyl, phenyl Free radical scavenger; approved for ALS and stroke. Non-urea structure but shares heterocyclic rigidity.

Key Observations

Urea Functionality: Both the target compound and Compound 18 utilize urea as a hydrogen-bond donor/acceptor. However, Compound 18’s triazine-piperidine framework likely confers stronger binding to kinase ATP pockets compared to the pyridazinone-based target compound .

Compound 18’s 2-oxaadamantyl group introduces steric bulk, which may improve selectivity but complicates synthesis and formulation .

Metabolic Stability :

  • The cyclopropyl group in the target compound could reduce CYP450-mediated oxidation compared to Edaravone ’s phenyl group, which is prone to hydroxylation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea?

The synthesis typically involves multi-step reactions starting with functionalized intermediates. Key steps include:

  • Chlorobenzyl precursor preparation : Halogenation of aniline derivatives (e.g., 4-chlorobenzylamine) followed by urea formation via reaction with isocyanates .
  • Pyridazinone moiety introduction : Cyclopropane-substituted pyridazinone intermediates are synthesized through cyclocondensation reactions. Ethylenediamine linkers are used to connect the urea and pyridazinone groups .
  • Optimization : Solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts (e.g., triethylamine) improve yield (70–85%) and purity. Purification via column chromatography or recrystallization is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : Use 1^1H/13^13C NMR to verify urea NH peaks (~6.5–7.0 ppm) and pyridazinone carbonyl signals (~165–170 ppm). IR spectroscopy confirms C=O stretches (1680–1720 cm1^{-1}) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+^+ at m/z 415.8) .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational details of the cyclopropane-pyridazinone linkage .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like PDE4 or kinases. Validate via enzyme inhibition assays (IC50_{50} determination) .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare results with control urea derivatives to assess specificity .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) to evaluate half-life (t1/2_{1/2}) and cytochrome P450 interactions .

Q. How should contradictions in reported biological activities be resolved?

  • Dose-response validation : Replicate studies across multiple cell lines or animal models to rule out context-dependent effects.
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical functional groups .
  • Data cross-referencing : Use public databases (ChEMBL, PubChem) to compare bioactivity data against similar pyridazinone-urea hybrids .

Q. What strategies optimize the compound’s stability for in vivo studies?

  • pH stability profiling : Test degradation in buffers (pH 1–9) to identify labile bonds (e.g., urea linkage).
  • Formulation : Use PEG-based nanoparticles or liposomes to enhance solubility and reduce hydrolysis .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Methodological Notes

  • Contradiction analysis : Conflicting bioactivity data may arise from assay variability (e.g., serum concentration in cell culture). Standardize protocols using CLSI guidelines .
  • SAR studies : Prioritize modifications to the pyridazinone’s cyclopropane group, as it influences steric hindrance and target binding .

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